5-Bromothiophen-2-ol
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Overview
Description
5-Bromothiophen-2-ol, also known as this compound, is a useful research compound. Its molecular formula is C4H3BrOS and its molecular weight is 179.04 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Spasmolytic Activity
5-Bromothiophen-2-carboxylic acid, closely related to 5-Bromothiophen-2-ol, has been utilized in the synthesis of novel thiophene-based derivatives exhibiting significant spasmolytic activities. Through Suzuki cross-coupling reactions, these compounds were synthesized and characterized, revealing their potential for therapeutic spasmolytic effects. The structural and electronic properties of these compounds were further explored using density functional theory (DFT) calculations, indicating varied reactivities and stability, with certain compounds displaying excellent NLO responses (Rasool et al., 2020).
Antibacterial and Antifungal Properties
Research has also shown that 5-bromothiophene-based 3,4-dihydropyrimidin-2-(1H)-(thi)ones exhibit notable antibacterial and antifungal activities. A solvent-free synthesis approach was utilized for these compounds, highlighting the efficiency and yield of the process. The synthesized compounds were screened for their antimicrobial properties, with several showing promising antibacterial and antifungal effects. This study provides insight into the potential of 5-bromothiophene derivatives as antimicrobial agents (Sharma et al., 2022).
Catalysis and Polymerization
5-Bromothiophene derivatives have been employed in palladium-catalyzed reactions for the synthesis of biheteroaryls. The use of ester groups at C2 positions of bromothiophene derivatives helps prevent dimerization, facilitating the formation of biheteroaryls in high yields. This method demonstrates the versatility of 5-bromothiophene derivatives in constructing complex molecular structures through catalytic processes (Fu et al., 2012).
Antioxidant Evaluation
Derivatives of 5-bromothiophene have been assessed for their antioxidant activities. Novel compounds synthesized from 5-bromothiophene showed significant antioxidant effects, with their reactivity and chemical properties evaluated through quantum chemical calculations. These studies indicate the potential of 5-bromothiophene derivatives in developing antioxidants, offering insights into their molecular interactions and effectiveness (Althagafi, 2022).
Molecular Modeling and DNA Binding
Another study focused on the synthesis of a N3S2 pentadentate Schiff base ligand from 5-bromothiophene-2-carbaldehyde and its copper complexes. These complexes were analyzed for their DNA-binding capabilities, demonstrating the potential for developing new metal-based chemotherapy agents. The physical and theoretical analyses supported the proposed structures, offering a foundation for future research in anticancer drug design (Warad et al., 2020).
Safety and Hazards
Properties
IUPAC Name |
5-bromothiophen-2-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3BrOS/c5-3-1-2-4(6)7-3/h1-2,6H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JAKVDAWKIXMPHZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3BrOS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60610826 |
Source
|
Record name | 5-Bromothiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1313392-39-0 |
Source
|
Record name | 5-Bromothiophene-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60610826 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.